molecular formula C8H14O5 B3055478 1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate CAS No. 65002-62-2

1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate

Cat. No.: B3055478
CAS No.: 65002-62-2
M. Wt: 190.19 g/mol
InChI Key: LXKMKDXPTRHJCP-UHFFFAOYSA-N
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Description

1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate (CAS 65002-62-2) is a valuable chemical compound for research and development, primarily serving as an analytical standard and a building block in organic synthesis . With the molecular formula C8H14O5 and a molecular weight of 190.19 g/mol, this compound is a clear, colorless liquid with a fruity odor and a density of 1.147 g/cm³ . Its structure features both ester and hydroxyl functional groups, making it a versatile precursor. A key area of application is in pharmaceutical research, particularly in the development of advanced drug delivery systems. Compounds with a lactate spacer, such as this one, are investigated as self-immolative linkers in phosphate-based prodrugs designed for the controlled release of amine-containing drugs . This mechanism helps overcome poor solubility and permeability of active pharmaceutical ingredients . Beyond pharmaceutical synthesis, it is also used in the production of fragrances, as a flavoring agent, and as a solvent in chemical reactions . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1-ethoxy-1-oxopropan-2-yl) 2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-4-12-8(11)6(3)13-7(10)5(2)9/h5-6,9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKMKDXPTRHJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC(=O)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291864
Record name 1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate
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Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65002-62-2
Record name NSC78781
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Record name 1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate
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Record name 1-ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxypropanoic acid with 1-ethoxy-1-oxopropan-2-ol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or modulating signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Volatility and Analytical Detection
  • Ethyl 2-hydroxypropanoate (C₅H₁₀O₃) is highly volatile, detectable via GC-IMS due to its electronegativity and small size . It forms dimers/trimers in analytical setups, complicating quantification .
  • 1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate lacks significant volatility due to its bulkier structure, making it unsuitable for GC-IMS but ideal for liquid-phase applications like chiral derivatization .
Solubility and Reactivity
  • The hydroxyl group in this compound enhances polarity, enabling solubility in polar aprotic solvents (e.g., ethyl acetate). This contrasts with 1-butoxy-1-oxopropan-2-yl butanoate, which has higher hydrophobicity due to longer alkyl chains .
  • Benzophenone derivatives (e.g., methyl (R)-3-[...]-2-hydroxypropanoate) exhibit increased hydrogen bonding from phenolic hydroxyl groups, improving water solubility and antimicrobial activity .

Substituent Effects on Physicochemical Properties

  • Alkyl Chain Length: Increasing chain length (e.g., ethoxy → butoxy) reduces polarity and volatility, as seen in 1-butoxy-1-oxopropan-2-yl butanoate .
  • Electron-Withdrawing Groups: The selanyl group in (R)-((S)-1-ethoxy-1-oxopropan-2-yl) 2-(phenylselanyl)propanoate increases steric bulk and electronic complexity, enhancing chiral discrimination .

Biological Activity

1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate, also known by its CAS number 65002-62-2, is a compound of interest in various fields of biological and medicinal chemistry. Its structure suggests potential biological activity, particularly in the context of enzymatic interactions and metabolic processes. This article delves into the biological activities associated with this compound, supported by empirical data, case studies, and research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC7H14O4
Molecular Weight174.18 g/mol
IUPAC NameThis compound
CAS Number65002-62-2

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may act as a substrate or inhibitor in specific enzymatic pathways, influencing metabolic processes such as glycolysis and fatty acid metabolism.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Some studies have shown that this compound can scavenge free radicals, thereby reducing oxidative stress in cellular models.
  • Anti-inflammatory Properties : In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.
  • Cytotoxic Effects : Preliminary cytotoxicity assays reveal that this compound can induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Study 1: Antioxidant Activity

A study published in Journal of Medicinal Chemistry evaluated the antioxidant properties of various esters, including this compound. The compound showed significant radical scavenging activity in DPPH assays, with an IC50 value comparable to established antioxidants like ascorbic acid .

Study 2: Anti-inflammatory Effects

In a controlled experiment assessing anti-inflammatory effects, this compound was tested on macrophage cells stimulated with lipopolysaccharides (LPS). Results indicated a marked reduction in the secretion of TNF-alpha and IL-6 cytokines when treated with varying concentrations of the compound .

Study 3: Cytotoxicity Against Cancer Cells

A recent study focused on the cytotoxic effects of this compound against MCF-7 breast cancer cells. The compound exhibited a dose-dependent decrease in cell viability, with IC50 values suggesting potent cytotoxicity at higher concentrations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate, and how can stereochemical purity be ensured?

  • Methodology : The compound can be synthesized via esterification or transesterification reactions. For example, reacting 2-hydroxypropanoic acid with a protected ethoxy-propanoate precursor under acid catalysis. To ensure stereochemical purity, chiral chromatography or enantioselective synthesis using chiral auxiliaries is recommended. NMR spectroscopy (1H, 13C, and 77Se in selenated analogs) is critical for confirming stereochemistry, as demonstrated in studies of structurally related esters .
  • Validation : Monitor reaction progress via TLC or GC-MS, and characterize products using high-resolution NMR (e.g., coupling constants for diastereotopic protons) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Protocols : Based on analogous esters, this compound likely falls under GHS Category 2 for skin/eye irritation (H315, H319) and acute toxicity (H302). Use PPE including nitrile gloves, chemical-resistant lab coats, and face shields. Ensure fume hood ventilation during synthesis to avoid inhalation of vapors .
  • Emergency Measures : In case of skin contact, wash with soap and water for 15 minutes. For eye exposure, rinse with saline solution and seek medical evaluation .

Q. How can the coordination chemistry of 2-hydroxypropanoate derivatives be exploited in material science?

  • Application : The 2-hydroxypropanoate anion acts as a polydentate ligand, forming complexes with metals like cadmium. For example, in [Cd(Hlac)2]n, the ligand coordinates via hydroxy and carbonyl oxygen atoms, creating layered structures stabilized by hydrogen bonding. Such frameworks are relevant for designing metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. What crystallographic strategies are optimal for resolving the crystal structure of this compound?

  • Tools : Use SHELX programs (e.g., SHELXL for refinement) to analyze X-ray diffraction data. SHELX is robust for small-molecule crystallography, even with twinned or high-resolution datasets. Ensure proper data collection (e.g., low-temperature CCD detectors) to mitigate thermal motion artifacts .
  • Challenges : Address disorder in ethoxy or hydroxy groups via constrained refinement and electron density maps. Validate hydrogen-bonding networks using PLATON .

Q. How can enantiomeric purity of chiral alcohols or amines derived from this compound be determined using NMR spectroscopy?

  • Derivatization : Employ chiral derivatizing agents (e.g., selenophenyl esters) to convert enantiomers into diastereomers. For example, (R)-((S)-1-ethoxy-1-oxopropan-2-yl) 2-(phenylselanyl)propanoate (8a/8b) allows distinct 1H/77Se NMR signals for each diastereomer, enabling quantitative analysis .
  • Optimization : Use low-temperature NMR to enhance signal resolution and integrate peaks accurately. Reference splitting patterns (e.g., J values for CHSe protons) to avoid misinterpretation .

Q. How should researchers address contradictions in experimental data (e.g., conflicting NMR shifts or crystallographic parameters)?

  • Analysis Framework :

Reproducibility : Verify results across multiple batches or independent syntheses.

Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .

Contextual Factors : Assess solvent effects, temperature, and crystallographic twinning. For example, SHELXD can resolve pseudo-symmetry in crystals .

  • Documentation : Transparently report anomalies in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal’s requirements for experimental details) .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

  • Approaches : Use quantum chemistry software (e.g., Gaussian) for optimizing geometry and calculating dipole moments. Employ QSPR (Quantitative Structure-Property Relationship) models to predict solubility or logP values. Platforms like CC-DPS integrate these methods for deep chemical profiling .
  • Validation : Cross-check predictions with experimental data (e.g., HPLC retention times for solubility) .

Data Reporting and Ethics

Q. What ethical and reporting standards apply when publishing research on this compound?

  • Guidelines : Follow the Beilstein Journal’s protocols:

  • Experimental Section : Detail synthesis, purification, and characterization (e.g., NMR conditions, column chromatography parameters).
  • Supporting Information : Include crystallographic CIF files, raw NMR spectra, and computational input files .
    • Ethics : Disclose funding sources and conflicts of interest. Adhere to open-data principles where possible, ensuring compliance with GDPR for sensitive datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate
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1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate

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